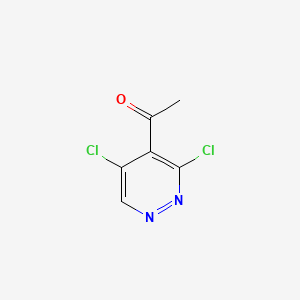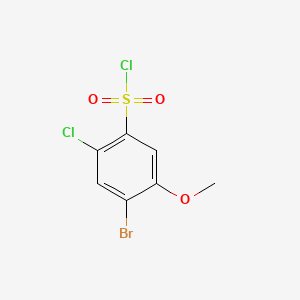
4-Bromo-2-chloro-5-methoxybenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-5-methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5BrClO3S. It is a derivative of benzenesulfonyl chloride and is characterized by the presence of bromine, chlorine, and methoxy groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 4-bromo-2-chloro-5-methoxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also enhances safety and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-5-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Ester Derivatives: Formed from the reaction with alcohols.
Sulfonate Thioester Derivatives: Formed from the reaction with thiols.
Aldehydes and Carboxylic Acids: Formed from the oxidation of the methoxy group.
Hydrogenated Derivatives: Formed from the reduction of bromine and chlorine atoms.
Scientific Research Applications
4-Bromo-2-chloro-5-methoxybenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules. It is also used in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Biology: Employed in the modification of biomolecules such as peptides and proteins. It is used to introduce sulfonyl chloride groups that can react with nucleophilic residues in proteins, enabling the study of protein function and interactions.
Medicine: Investigated for its potential use in drug development. Sulfonyl chloride derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Used in the production of dyes, pigments, and agrochemicals. It is also used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-methoxybenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and thiols. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid (HCl) to form the final product. The presence of bromine and chlorine atoms can also influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
4-Bromo-2-chloro-5-methoxybenzenesulfonyl chloride can be compared with other similar compounds such as:
5-Bromo-2-methoxybenzenesulfonyl chloride: Lacks the chlorine atom, which can affect its reactivity and selectivity in chemical reactions.
4-Bromo-2-chlorobenzenesulfonyl chloride: Lacks the methoxy group, which can influence its solubility and reactivity.
5-Bromo-4-chloro-2-methoxybenzenesulfonyl chloride: Similar structure but with different positioning of substituents, which can affect its chemical properties and applications.
The uniqueness of this compound lies in the combination of bromine, chlorine, and methoxy groups, which provide a distinct set of chemical properties and reactivity patterns.
Properties
Molecular Formula |
C7H5BrCl2O3S |
|---|---|
Molecular Weight |
319.99 g/mol |
IUPAC Name |
4-bromo-2-chloro-5-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5BrCl2O3S/c1-13-6-3-7(14(10,11)12)5(9)2-4(6)8/h2-3H,1H3 |
InChI Key |
RMZAEWJDVCSXET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Br)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


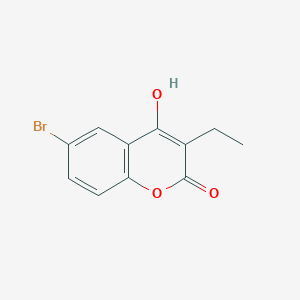
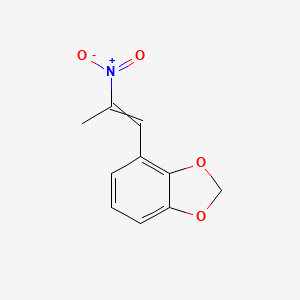
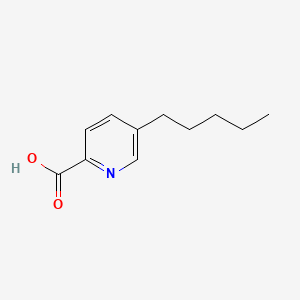
![Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13938961.png)
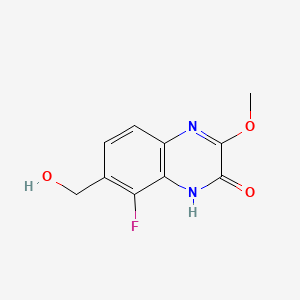

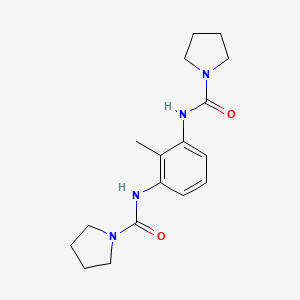
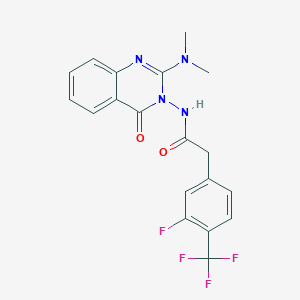
![Thieno[3,2-D]thiazol-2(1H)-one](/img/structure/B13938987.png)
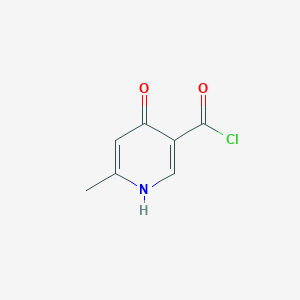

![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-](/img/structure/B13939003.png)
